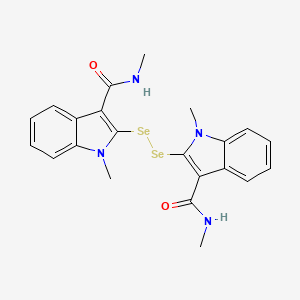
diselenobis(1H-indole) deriv. 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenobis(1H-indole) deriv. 23 is a useful research compound. Its molecular formula is C22H22N4O2Se2 and its molecular weight is 532.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diselenobis(1H-indole) derivative 23 has shown significant promise in biological applications, particularly as an antiproliferative agent against cancer cell lines. Research indicates that compounds containing selenium, such as diselenides, exhibit enhanced biological activities compared to their sulfur counterparts. For instance, derivatives of diselenobis(1H-indole) have been linked to antiproliferative activity against several human cancer cell lines, suggesting potential as anti-cancer agents .
Case Study: Anticancer Properties
A study demonstrated that selenylindoles derived from indoles, including diselenobis(1H-indole) derivative 23, exhibited notable antiproliferative effects. The mechanisms were attributed to the induction of apoptosis in cancer cells and the ability to arrest the cell cycle at various phases .
Synthesis and Functionalization
The synthesis of diselenobis(1H-indole) derivative 23 typically involves cycloaddition reactions that yield high regioselectivity and functionalization potential. For example, a synthetic route utilizing nitrosoarenes and ethynyl ketones has been established, leading to the production of various indole derivatives with diverse functional groups .
Synthetic Pathways
- Cycloaddition Reactions : The synthesis often begins with cycloaddition between indoles and diselenides, producing derivatives that can be further functionalized.
- Microwave-Assisted Synthesis : This method has been employed to enhance yields and reduce reaction times significantly .
Material Science Applications
Diselenobis(1H-indole) derivative 23 is also being explored for its potential applications in material science. Its unique structural properties allow for integration into polymer matrices and nanocomposites, enhancing their mechanical and thermal properties.
Case Study: Nanocomposite Development
Research has indicated that incorporating diselenobis(1H-indole) derivatives into polymer systems can improve thermal stability and mechanical strength. These enhancements are crucial for developing advanced materials suitable for electronics and aerospace applications .
Environmental Applications
The environmental implications of using organoselenium compounds like diselenobis(1H-indole) derivative 23 are being investigated for their potential in bioremediation processes. Selenium compounds are known to play a role in detoxifying heavy metals and other pollutants in various environmental settings .
Summary of Findings
The following table summarizes key findings related to the applications of diselenobis(1H-indole) derivative 23:
Propriétés
Formule moléculaire |
C22H22N4O2Se2 |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
N,1-dimethyl-2-[[1-methyl-3-(methylcarbamoyl)indol-2-yl]diselanyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2Se2/c1-23-19(27)17-13-9-5-7-11-15(13)25(3)21(17)29-30-22-18(20(28)24-2)14-10-6-8-12-16(14)26(22)4/h5-12H,1-4H3,(H,23,27)(H,24,28) |
Clé InChI |
KKTAXCWCKSLCHF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(N(C2=CC=CC=C21)C)[Se][Se]C3=C(C4=CC=CC=C4N3C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















